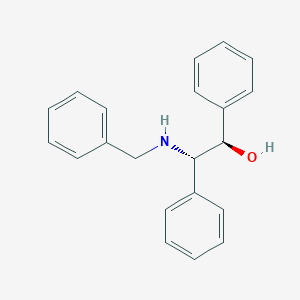

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Vue d'ensemble

Description

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes a benzyl group, an amino group, and two phenyl groups attached to an ethanol backbone. This compound is often used in the synthesis of various pharmaceuticals and as a chiral building block in asymmetric synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of N-benzylidene-2-amino-1,2-diphenylethanol using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding ketone.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the substituents introduced during the reaction.

Applications De Recherche Scientifique

Pharmaceutical Development

Chiral Building Block:

(1R,2S)-(-)-2-amino-1,2-diphenylethanol is extensively used as a chiral auxiliary in the synthesis of various pharmaceuticals. Its ability to induce chirality is crucial for the development of drugs that require specific stereochemistry for optimal efficacy. For example, it plays a vital role in the synthesis of drugs targeting specific biological pathways where stereochemistry can affect binding affinity and therapeutic activity .

Case Studies:

- Synthesis of Antidepressants: Research has demonstrated the utility of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in synthesizing selective serotonin reuptake inhibitors (SSRIs) and other antidepressants by providing the necessary chiral environment for effective drug action .

Catalysis

Asymmetric Catalysis:

The compound is employed in asymmetric catalysis to produce enantiomerically pure compounds. This is particularly important in the manufacture of fine chemicals and agrochemicals where specific enantiomers are required for desired biological activity .

Applications in Reactions:

- Pd(II)-Assisted Reactions: It has been utilized in palladium-catalyzed reactions that facilitate chiral tandem alkylation and carbonylative coupling reactions .

Biochemical Research

Enzyme Mechanisms:

Researchers utilize (1R,2S)-(-)-2-amino-1,2-diphenylethanol to study enzyme mechanisms and interactions due to its structural similarity to natural substrates. This application provides insights into biological processes and enzyme specificity .

Material Science

Development of Novel Materials:

The compound has potential applications in material science for developing new polymers and coatings that require specific mechanical and thermal properties. Its chiral nature can impart unique characteristics to materials .

Analytical Chemistry

Chiral Chromatography:

In analytical chemistry, (1R,2S)-(-)-2-amino-1,2-diphenylethanol is used in chiral chromatography for separating and analyzing enantiomers in complex mixtures. This capability is essential for quality control in pharmaceutical manufacturing and other industries where purity is critical .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical | Chiral building block for drug synthesis | Synthesis of SSRIs |

| Catalysis | Asymmetric catalysis for enantiomerically pure compounds | Pd(II)-assisted reactions |

| Biochemical Research | Tool for studying enzyme mechanisms | Insights into enzyme specificity |

| Material Science | Development of polymers and coatings with specific properties | Novel material development |

| Analytical Chemistry | Chiral chromatography for enantiomer separation | Quality control in pharmaceuticals |

Mécanisme D'action

The mechanism of action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

- (1R,2R)-N-Benzyl-2-amino-1,2-diphenylethanol

- (1S,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Uniqueness

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Compared to its diastereomers and enantiomers, this compound may exhibit different reactivity and selectivity, which can be exploited in various chemical and biological applications.

Activité Biologique

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and structural features, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research.

- Molecular Formula : CHNO

- Molecular Weight : 239.31 g/mol

- Melting Point : 142-144 °C

- Boiling Point : 374.3 °C at 760 mmHg

- Density : 1.1 g/cm³

These properties indicate that this compound is a stable organic compound suitable for various laboratory applications.

1. Enzyme Inhibition

Research indicates that this compound acts as an effective selective inhibitor of histone deacetylase 3 (HDAC3). HDACs are critical in regulating gene expression and cellular functions; thus, their inhibition can have significant therapeutic implications in cancer treatment and neurodegenerative diseases .

2. Chiral Catalysis

This compound has been utilized as a chiral ligand in asymmetric synthesis. For example, it has been shown to facilitate enantioselective alkynylation reactions of aldehydes . The effectiveness of this compound in promoting these reactions underscores its utility in synthesizing optically pure compounds.

3. Neurotransmitter Receptor Modulation

Studies have demonstrated that related compounds exhibit affinity for NMDA receptors, which are critical for synaptic plasticity and memory function . While specific data on this compound is limited, its structural analogs suggest potential interactions with neurotransmitter systems.

Case Study 1: Inhibition of HDAC3

A study conducted by researchers aimed to evaluate the inhibitory effects of this compound on HDAC3 activity. The results indicated a significant reduction in HDAC3 activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer therapies targeting epigenetic modifications.

| Concentration (µM) | HDAC3 Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

Case Study 2: Asymmetric Synthesis

In another study focused on asymmetric synthesis using this compound as a catalyst, researchers achieved high enantiomeric excess (ee) values in the synthesis of various chiral compounds. The optimized conditions yielded up to 90% ee with excellent yields.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Alkynylation of Aldehydes | 95 | 90 |

| Kinetic Resolution | 85 | >99 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors due to its chiral nature. The compound's stereochemistry allows it to fit into enzyme active sites or receptor binding pockets selectively, leading to modulation of biological pathways.

Propriétés

IUPAC Name |

(1R,2S)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373438 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-11-3 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.